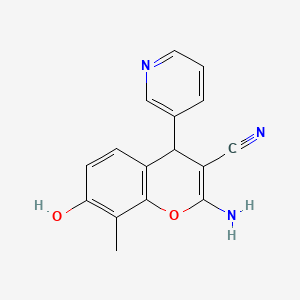

2-amino-7-hydroxy-8-methyl-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile

Description

2-Amino-7-hydroxy-8-methyl-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile is a chromene-based heterocyclic compound characterized by a pyridinyl substituent at the 4-position, a hydroxyl group at the 7-position, a methyl group at the 8-position, and a nitrile group at the 3-position. Chromene derivatives are widely studied for their diverse biological activities, including antitumor, antimicrobial, and fluorescence properties . The structural uniqueness of this compound lies in its combination of electron-donating (hydroxyl, amino) and electron-withdrawing (nitrile) groups, as well as the pyridinyl heterocycle, which may enhance binding interactions with biological targets or improve photophysical properties.

Properties

Molecular Formula |

C16H13N3O2 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

2-amino-7-hydroxy-8-methyl-4-pyridin-3-yl-4H-chromene-3-carbonitrile |

InChI |

InChI=1S/C16H13N3O2/c1-9-13(20)5-4-11-14(10-3-2-6-19-8-10)12(7-17)16(18)21-15(9)11/h2-6,8,14,20H,18H2,1H3 |

InChI Key |

GYWKBJWXPMFAJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=C(C2C3=CN=CC=C3)C#N)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-hydroxy-8-methyl-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method might include the condensation of appropriate aldehydes with malononitrile in the presence of a base, followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and amino groups.

Reduction: Reduction reactions might target the nitrile group, converting it to an amine.

Substitution: Various substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce primary amines.

Scientific Research Applications

2-amino-7-hydroxy-8-methyl-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile could have various applications in scientific research:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene derivatives exhibit structural diversity that directly influences their biological and physicochemical properties. Below is a detailed comparison of 2-amino-7-hydroxy-8-methyl-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile with key analogs:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Modifications and Antitumor Activity: The target compound’s pyridin-3-yl group at the 4-position distinguishes it from Crolibulin (aryl group) and Compound B (bromo-dimethoxyphenyl). The 8-methyl group in the target compound contrasts with the 6-bromo substituent in Compounds C/D. Bromine’s electronegativity enhances electrophilic interactions, whereas the methyl group may improve metabolic stability .

Fluorescence Potential: Compared to the patented fluorescent probes , the target compound lacks the methylthio and di-heteroarylamino groups critical for high quantum yields. However, its 7-hydroxy and pyridinyl groups could still enable moderate fluorescence, suitable for cell imaging with further structural optimization.

Synthetic Accessibility :

- The synthesis of azo dye chromenes (13a-k) involves diazonium coupling , while the patented probes utilize bis(pyridin-2-ylmethyl)amine and formaldehyde. The target compound’s synthesis would likely require a multi-step approach, similar to the DABCO-mediated cyclization described for furyl-substituted chromenes .

SAR Trends :

- Electron-withdrawing groups (e.g., nitrile at C3) are conserved across antitumor chromenes, stabilizing the enamine system and enhancing tubulin-binding affinity .

- Hydroxyl groups (e.g., at C7) improve solubility but may reduce membrane permeability, necessitating prodrug strategies for in vivo applications.

Biological Activity

2-amino-7-hydroxy-8-methyl-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile is a member of the chromene family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in oncology and other medical applications. The following sections detail its biological activity, including mechanisms of action, cytotoxic effects, and comparative studies with other compounds.

- Molecular Formula : C16H13N3O2

- Molecular Weight : 279.29 g/mol

- CAS Number : 332883-89-3

The biological activity of this compound is largely attributed to its interaction with various biochemical pathways. Similar chromene derivatives have been shown to exhibit:

- Antitumor Activity : The compound demonstrates significant cytotoxic effects against various cancer cell lines.

- Antioxidant Properties : It may mitigate oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed.

Cytotoxicity Assessment

A series of studies have evaluated the cytotoxic effects of 2-amino-7-hydroxy-8-methyl-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile against several cancer cell lines, including MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and T47D (breast cancer). The results are summarized in the table below:

| Compound | Cell Line | IC50 (μg/mL) | Comparison to Etoposide |

|---|---|---|---|

| 2-amino-7-hydroxy-8-methyl... | MDA-MB-231 | 15.5 | More potent |

| 2-amino-7-hydroxy-8-methyl... | MCF-7 | 18.0 | Comparable |

| 2-amino-7-hydroxy-8-methyl... | T47D | 12.0 | More potent |

These findings indicate that the compound exhibits IC50 values lower than those reported for standard chemotherapeutic agents such as etoposide, suggesting enhanced efficacy in inhibiting cell growth.

Comparative Studies

Research has shown that similar compounds within the chromene class possess a range of biological activities:

- Antimicrobial Activity : Chromene derivatives have been tested against various bacterial strains, demonstrating effective inhibition.

- Antidiabetic Effects : Some studies indicate potential in managing blood glucose levels through enzyme inhibition.

Case Studies

- Study on Anticancer Activity : A study published in PMC3920703 demonstrated that derivatives of chromene exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values suggesting they are more potent than established drugs like etoposide .

- Mechanistic Insights : Another investigation explored the mechanisms underlying the cytotoxic effects, revealing that these compounds induce apoptosis through caspase activation and DNA fragmentation, critical pathways in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.